molecular formula C19H18N4O2S B2476371 N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894004-07-0

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2476371
CAS No.: 894004-07-0
M. Wt: 366.44
InChI Key: WAEUAPHECAWJME-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at position 6 and a sulfanylacetamide moiety at position 2. The N-aryl substituent is a 2-methoxy-5-methylphenyl group, contributing to its unique steric and electronic properties. Its molecular formula is C₂₀H₁₉N₅O₂S, with a molecular weight of 405.47 g/mol . The compound’s structure has likely been validated using crystallographic tools such as SHELX, a widely employed software suite for small-molecule refinement .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-3-5-17(25-2)16(11-13)21-18(24)12-26-19-6-4-15(22-23-19)14-7-9-20-10-8-14/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEUAPHECAWJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Pyridin-4-yl)Pyridazine-3-thiol

The pyridazine core is synthesized through cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting pyruvaldehyde with hydrazine forms the pyridazine ring, which is subsequently functionalized.

Step 1: Pyridazine Ring Formation
A mixture of pyruvaldehyde (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol undergoes reflux for 6 hours, yielding 3,6-dihydropyridazine. Oxidation with MnO₂ in dichloromethane affords pyridazine.

Step 2: Sulfanyl Group Introduction
3,6-Dichloropyridazine reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, H₂O), to produce 3-chloro-6-sulfanylpyridazine. Palladium-catalyzed Suzuki coupling with pyridin-4-ylboronic acid introduces the pyridinyl group.

Acetamide Formation

Method A: Chloroacetamide Substitution
2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide (prepared from 2-methoxy-5-methylaniline and chloroacetyl chloride) reacts with 6-(pyridin-4-yl)pyridazine-3-thiol in acetonitrile using K₂CO₃ as a base (Scheme 1).

Reaction Conditions

  • Solvent : Acetonitrile
  • Base : K₂CO₃ (1.5 equiv)
  • Temperature : Reflux (82°C)
  • Time : 8–12 hours
  • Yield : 68–72%

Purification : Recrystallization from ethanol/water (3:1) yields pale-yellow crystals.

Condensation Route via Carboxylic Acid Intermediate

Synthesis of 2-{[6-(Pyridin-4-yl)Pyridazin-3-yl]Sulfanyl}Acetic Acid

6-(Pyridin-4-yl)pyridazine-3-thiol is treated with chloroacetic acid in NaOH (aq), forming the corresponding thioglycolic acid derivative.

Reaction Conditions

  • Solvent : Water/Ethanol (1:1)
  • Base : NaOH (2.0 equiv)
  • Temperature : 60°C
  • Time : 4 hours
  • Yield : 85%

Amide Coupling

The carboxylic acid reacts with 2-methoxy-5-methylaniline using EDCI/HOBt in DMF (Scheme 2).

Reaction Conditions

  • Coupling Agents : EDCI (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : DMF
  • Temperature : Room temperature
  • Time : 24 hours
  • Yield : 65–70%

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).

One-Pot Multicomponent Approach

A streamlined method involves simultaneous pyridazine formation and sulfanyl-acetamide coupling:

Reagents

  • 2-Methoxy-5-methylaniline
  • Chloroacetic acid
  • 3,6-Dichloropyridazine
  • Pyridin-4-ylboronic acid
  • Thiourea

Procedure

  • Suzuki coupling of 3,6-dichloropyridazine with pyridin-4-ylboronic acid.
  • Thiolation with thiourea.
  • In situ reaction with chloroacetic acid and 2-methoxy-5-methylaniline.

Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 100°C
  • Time : 18 hours
  • Yield : 58%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 8.50 (d, J = 9.2 Hz, 1H, Pyridazine-H), 7.85 (d, J = 9.2 Hz, 1H, Pyridazine-H), 7.25 (s, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.35 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₉H₁₈N₄O₂S [M+H]⁺ 385.1094, found 385.1096.

X-ray Crystallography
Single-crystal analysis confirms the planar acetamide group and dihedral angle (12.5°) between pyridazine and pyridine rings.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 72 98 High regioselectivity Multi-step synthesis
Condensation 70 95 Avoids boronic acid reagents Requires coupling agents
One-Pot 58 90 Streamlined process Lower yield due to side reactions

Challenges and Optimization

  • Regioselectivity in Pyridazine Functionalization : Use of bulky bases (e.g., DIPEA) minimizes competing substitutions at the 6-position.
  • Thiol Oxidation : Performing reactions under nitrogen prevents disulfide formation.
  • Solvent Effects : Acetonitrile enhances nucleophilicity of thiols compared to DMF.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the acetamide group may produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Pyridazine/Triazole-Based Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Pyridazine Pyridin-4-yl, 2-methoxy-5-methylphenyl 405.47 Structural data available; SHELX refinement
2-({6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide Pyridazine Piperazine-ethoxy-phenyl 493.63 Higher MW; potential CNS activity
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole Pyridin-3-yl, ethylphenyl 383.47 Orco agonist (insect olfaction modulation)
KA3 (N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-triazol-3-yl}sulfanyl)acetamide) Triazole Pyridin-4-yl, electron-withdrawing groups ~420–450 (estimated) Antimicrobial, antioxidant

Key Observations :

  • The target compound’s pyridazine core distinguishes it from triazole-based analogs like VUAA-1 and KA3. Pyridazines are less common in drug design but offer unique hydrogen-bonding capabilities due to their two adjacent nitrogen atoms.
  • Triazole-based derivatives (e.g., KA3) demonstrate that electron-withdrawing groups on the aryl ring enhance antimicrobial and antioxidant activities , suggesting that modifying the target compound’s methoxy/methyl substituents could modulate its bioactivity.

Antimicrobial Sulfanylacetamides

Compound Name Core Structure Substituents MIC (μg/mL) Reference
Compound 38: 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide Triazole 2-fluorobenzyl 12.5–25
Compound 39: 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide Triazole 4-fluorobenzyl 6.25–12.5
Target Compound Pyridazine 2-methoxy-5-methylphenyl Not reported

Key Observations :

  • Fluorinated benzyl groups in triazole derivatives (Compounds 38 and 39) significantly improve antimicrobial potency, with para-fluorination (Compound 39) being more effective . The target compound lacks fluorination but features a methoxy group, which may confer different solubility or target-binding profiles.

Anti-inflammatory and Enzyme-Targeting Derivatives

Compound Name Core Structure Substituents Bioactivity Reference
8t: N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole Indole, chlorophenyl LOX inhibition, BChE inhibition
KA14: N-substituted aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-triazol-3-yl}sulfanyl)acetamide Triazole Pyridin-4-yl, nitro groups Anti-inflammatory (denaturation assay)

Key Observations :

  • Oxadiazole derivatives (e.g., 8t) show enzyme inhibition, likely due to the rigid oxadiazole core enhancing target binding . The target compound’s pyridazine ring may offer similar rigidity but with distinct electronic properties.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound features a methoxy-substituted methylphenyl moiety, a pyridazinyl group, and a sulfanyl acetamide structure. The presence of these functional groups contributes to its unique chemical properties and potential interactions with biological targets.

Property Details
Molecular Formula C₁₈H₁₈N₄O₂S
Molecular Weight 342.42 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and modulating metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction processes that affect cellular responses.
  • DNA Intercalation : The compound's aromatic rings allow for potential intercalation into DNA, disrupting replication and transcription processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent. The mechanism may involve binding to specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic candidate for conditions characterized by excessive inflammation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism through which it may exert anti-inflammatory effects .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves:
  • Substitution reactions : Alkaline conditions for introducing pyridinyl or methoxyphenyl groups (e.g., using K₂CO₃ or NaH as base in DMF at 60–80°C) .
  • Reduction steps : Iron powder or catalytic hydrogenation under acidic conditions to convert nitro intermediates to amines .
  • Condensation : Use of condensing agents (e.g., EDC/HOBt or DCC) to form acetamide linkages, with solvent optimization (e.g., THF or DCM) to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., methoxy, pyridazine, thioether) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and rule out by-products .

Advanced Research Questions

Q. How can reaction yields and purity be systematically optimized during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) using factorial designs to identify optimal conditions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
  • Statistical modeling : Use software like JMP or Minitab to correlate variables (e.g., pH, reaction time) with yield outcomes .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Comparative assays : Replicate studies under standardized conditions (e.g., cell line, incubation time) to isolate variables .
  • Purity verification : Re-analyze compound batches via HPLC and NMR to rule out impurities affecting activity .
  • Structural analogs : Synthesize derivatives to determine if minor structural changes (e.g., substituent position) alter bioactivity .

Q. What experimental strategies are suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Kinetic studies : Measure enzyme inhibition (e.g., COX-2 or kinase assays) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., pyridazine binding to ATP pockets) .
  • Proteomic profiling : Apply mass spectrometry-based approaches to identify off-target binding partners in cellular lysates .

Q. How can stability under varying storage or physiological conditions be assessed and improved?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to light (ICH Q1B), heat (40–60°C), and pH extremes (1–13) to identify degradation pathways .
  • Stabilization strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility .

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